molecular formula C11H11NO B3097515 1-(5-Methyl-1H-indol-3-yl)ethanone CAS No. 1312226-08-6

1-(5-Methyl-1H-indol-3-yl)ethanone

Cat. No. B3097515
CAS RN: 1312226-08-6
M. Wt: 173.21 g/mol
InChI Key: HLLSLFIMBXEYCB-UHFFFAOYSA-N
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Description

“1-(5-Methyl-1H-indol-3-yl)ethanone” is a chemical compound with the molecular formula C11H11NO . It is also known as “1-(1-Methyl-1H-indol-3-yl)ethanone” and "Ethanone, 1-(1H-indol-3-yl)-" .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a highly efficient and regioselective synthesis of imidazo[1,5-a]indol-3-ones has been developed via a sequential C–H allenylation/annulation starting from easily available N-methoxycarbamoyl indoles and propargyl alcohols .


Molecular Structure Analysis

The molecular structure of “1-(5-Methyl-1H-indol-3-yl)ethanone” can be represented by the InChI string: InChI=1S/C11H11NO/c1-8(13)10-7-12(2)11-6-4-3-5-9(10)11/h3-7H,1-2H3 .

Scientific Research Applications

Role in Synthesis of Alkaloids

Indole derivatives, such as “1-(5-Methyl-1H-indol-3-yl)ethanone”, play a significant role in the synthesis of selected alkaloids . They are important types of molecules and natural products and play a main role in cell biology .

Biologically Active Compounds

The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Indoles, both natural and synthetic, show various biologically vital properties .

Antiproliferative Activities

Some synthesized compounds of “1-(5-Methyl-1H-indol-3-yl)ethanone” have been evaluated for their in vitro antiproliferative activities against HeLa, MCF-7 and HT-29 cancer cell lines . Some of these compounds demonstrated effective activities towards these tumour cell lines .

Antibacterial and Antifungal Activities

Several products of “1-(5-Methyl-1H-indol-3-yl)ethanone” demonstrated high antibacterial activity . Some products were also determined to be potentially antifungal active agents .

Neurotransmitter Serotonin and Tissue Hormone Melatonin

Indole derivatives, such as “1-(5-Methyl-1H-indol-3-yl)ethanone”, are biologically active tryptamine and its derivative such as the neurotransmitter serotonin, and the tissue hormone melatonin constitute especially important examples .

Broad-Spectrum Biological Activities

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has created interest among researchers to synthesize a variety of indole derivatives .

Future Directions

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, “1-(5-Methyl-1H-indol-3-yl)ethanone” and its derivatives could be potential candidates for further development in various fields of research.

properties

IUPAC Name

1-(5-methyl-1H-indol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-7-3-4-11-9(5-7)10(6-12-11)8(2)13/h3-6,12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLLSLFIMBXEYCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Methyl-1H-indol-3-yl)ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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